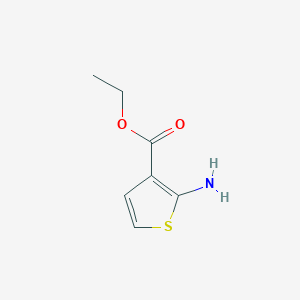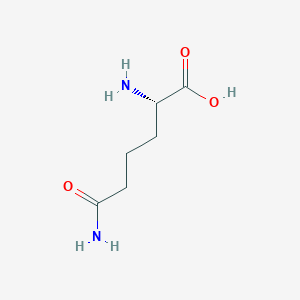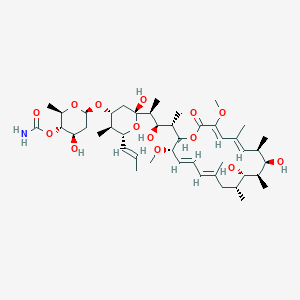
4-(甲基亚硝氨基)-4-(3-吡啶基)丁醛
描述
Synthesis Analysis
The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involves the metabolic activation by cytochrome P450 enzymes, leading to various metabolites including keto alcohol and keto aldehyde. The studies reveal the enzyme specificity and the influence of inhibitors like phenethyl isothiocyanate on its metabolism, highlighting the complex interactions within human liver microsomes and the significant role of P450 1A2 in its bioactivation (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites has been elucidated through various analytical techniques. Studies have identified the absolute configuration of its metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), through chiral derivatizing agents, providing insight into the stereochemical aspects of its metabolic formation and further metabolism in tissues (Hecht et al., 2000).
Chemical Reactions and Properties
The chemical reactions of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal involve its conversion to various metabolites through enzymatic processes, with cytochrome P450 playing a central role. The formation of specific metabolites such as keto alcohol, keto aldehyde, and NNAL underlines its reactive nature and the potential for inducing DNA damage, emphasizing the importance of understanding these pathways for assessing the carcinogenic risk associated with tobacco exposure (Smith et al., 1992).
Physical Properties Analysis
The physical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal and its metabolites, such as solubility and stability, are crucial for understanding its behavior in biological systems. Analytical techniques like liquid chromatography and mass spectrometry have been used to characterize these properties, aiding in the development of methods for the detection and quantification of these compounds in biological matrices (Xia et al., 2005).
Chemical Properties Analysis
The chemical properties of 4-(Methylnitrosamino)-4-(3-pyridyl)butanal, including its reactivity and interactions with DNA, have been a focus of research to understand its mutagenic and carcinogenic potential. Studies have shown that its metabolites can induce DNA adducts and damage, which are critical events in the carcinogenic process, highlighting the importance of elucidating these chemical interactions for assessing the health risks associated with tobacco use (Hecht et al., 1986).
科学研究应用
烟草烟雾暴露的生物标记
4-(甲基亚硝氨基)-4-(3-吡啶基)丁醛 (NNAL) 是烟草特异性亚硝胺 NNK 的代谢物,用作烟草烟雾暴露的生物标记。即使在低浓度下,它在人尿中的存在也表明接触了烟草和烟草烟雾中的致癌亚硝胺。该应用对于评估与烟草烟雾暴露相关的健康风险的流行病学研究至关重要 (Jacob 等人,2008)。
了解生物活化和解毒机制
对 NNK(包括其代谢物 NNAL)的研究揭示了烟草特异性肺癌原的生物活化和解毒机制。这项研究包括识别人类和动物中的代谢物,了解细胞色素 P450 等酶在代谢活化中的作用,以及探索 DNA 和蛋白质加合物的形成。这些知识对于开发评估人类生物活化的方法至关重要,有助于肺癌易感性和预防研究 (Hecht,1996)。
人尿分析
已经开发出分析人尿中 NNAL 的方法,增强了我们测量接触烟草特异性致癌物的能力。这些方法涉及液相色谱和质谱等复杂的分析程序,证明了检测低浓度致癌物及其代谢物的挑战 (Xia 等人,2005)。
调查 DNA 损伤和致癌作用
研究比较了 NNK 及其代谢物在大鼠肝细胞中诱导的 DNA 损伤,提供了对烟草特异性亚硝胺的遗传毒性的见解。此类研究对于了解这些化合物如何导致癌症发展至关重要,特别是在烟草使用引起的肺癌的背景下 (Demkowicz-Dobrzański 和 Castonguay,1991)。
在烟草烟雾形成中的作用
NNAL 是了解烟草烟雾中致癌物形成的重要化合物。关于烟草叶中的尼古丁和其他化合物如何在不同条件下促进 NNK 和 NNAL 的形成的研究有助于评估不同类型烟草产品的致癌潜力 (Zejun 等人,2017)。
代谢研究
NNK 和 NNAL 的代谢研究,包括它们被异硫氰酸盐等化合物抑制,为癌症预防的潜在策略提供了见解。这些研究检查了参与在肺微粒体中代谢 NNK 的酶以及某些膳食成分的抑制机制 (Smith 等人,1990)。
属性
IUPAC Name |
N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897139 | |
| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
CAS RN |
64091-90-3 | |
| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(methylnitrosamino)-4-(3-pyridyl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921VK962LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




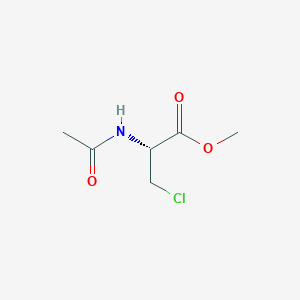

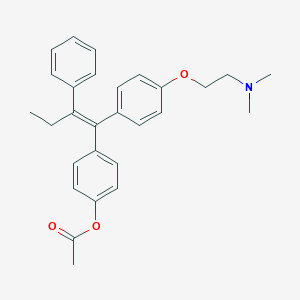
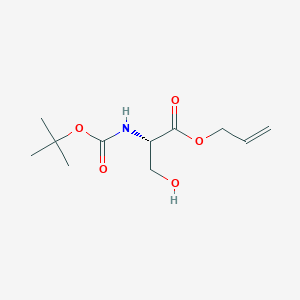
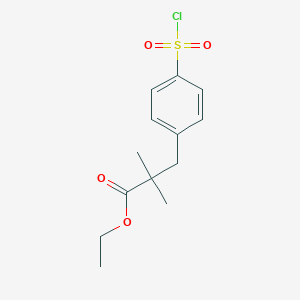
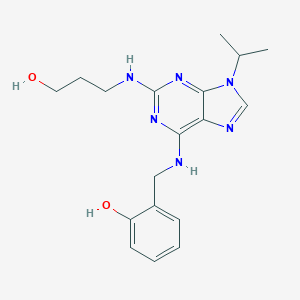
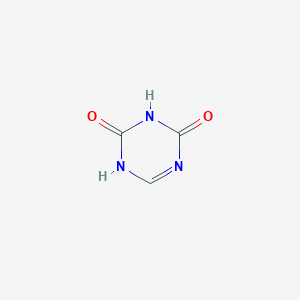
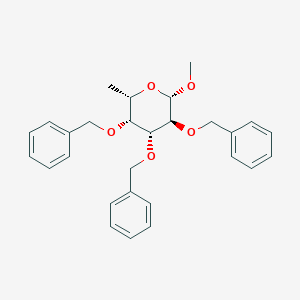
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
